molecular formula C12H10O4 B1349062 5-(2-Methoxyphenyl)-2-furoic acid CAS No. 54023-04-0

5-(2-Methoxyphenyl)-2-furoic acid

Cat. No. B1349062
CAS RN: 54023-04-0
M. Wt: 218.20 g/mol
InChI Key: CHWVDGYLKPLBES-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by a furan ring substituted with a 2-methoxyphenyl group

Scientific Research Applications

5-(2-Methoxyphenyl)-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-2-furoic acid typically involves the reaction of 2-methoxybenzaldehyde with furan-2-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 2-Furoic acid
  • 5-Methoxy-2-furoic acid

Uniqueness

5-(2-Methoxyphenyl)-2-furoic acid is unique due to the presence of both a methoxyphenyl group and a furoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and industrial applications. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a subject of ongoing scientific research.

properties

IUPAC Name

5-(2-methoxyphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWVDGYLKPLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354561
Record name 5-(2-methoxyphenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54023-04-0
Record name 5-(2-Methoxyphenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54023-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-methoxyphenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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